6-ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
Description
Propriétés
IUPAC Name |
6-ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2/c1-3-18-8-13-24-22(14-18)25(32)23(16-31(24)15-19-6-11-21(28)12-7-19)27-29-26(30-33-27)20-9-4-17(2)5-10-20/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUCHCPBSILNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 6-ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a novel synthetic derivative that combines elements of both quinoline and oxadiazole structures. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈F N₃O
- Molecular Weight : 305.36 g/mol
- IUPAC Name : 6-ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
This compound features a quinoline backbone substituted with an ethyl group and a 4-fluorobenzyl moiety, along with a 1,2,4-oxadiazole ring. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 6-ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one have shown promising results against various cancer cell lines.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : It may inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways.
Efficacy Against Cancer Cell Lines
A comparative analysis of the compound's efficacy was conducted against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.48 | Apoptosis induction |
| HCT116 (Colon) | 0.78 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 0.19 | Inhibition of proliferation |
| PC3 (Prostate) | 5.13 | Induction of caspase activity |
These results indicate that the compound has significant antiproliferative effects across a range of cancer types.
Study 1: Anticancer Screening
In a recent study published in MDPI, various oxadiazole derivatives were screened for anticancer activity against multiple cell lines. The study found that derivatives with similar structures to our compound exhibited IC₅₀ values ranging from 0.19 µM to 5.13 µM against different cancer types . These findings suggest that structural modifications can enhance biological activity.
Study 2: Molecular Docking Studies
Molecular docking studies indicated that the compound binds effectively to target proteins involved in tumor growth and survival. The docking scores correlated well with experimental IC₅₀ values, reinforcing the potential for further development as an anticancer agent .
Comparaison Avec Des Composés Similaires
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one (CAS: 866588-42-3)
- Molecular Formula : C₂₆H₂₁FN₂O₄ (MW: 444.46).
- Key Differences :
- Substituent at position 3: 4-fluorobenzoyl instead of oxadiazole.
- Position 6: Ethoxy vs. ethyl.
- Position 1: 4-Methoxybenzyl vs. 4-fluorobenzyl.
- Implications :
1-Ethyl-6-methyl-3-[3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one
- Key Features :
- Substituent at position 3: 4-Trifluoromethylphenyl-oxadiazole .
- Position 1: Ethyl vs. 4-fluorobenzyl.
- Implications: The trifluoromethyl group enhances lipophilicity and metabolic resistance due to its strong electronegativity.
7-(4-Amino-2,5-difluoro-phenyl)-5-ethyl-6-methyl-oxazolo[4,5-c]quinolin-4-one (REDX05028)
- Key Features: Oxazolo[4,5-c]quinolin-4-one fused ring system. Substituents: Amino and difluorophenyl groups.
- Amino groups improve solubility but may introduce metabolic liabilities .
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (CAS: 902623-75-0)
- Molecular Formula: C₂₄H₁₇F₂NO₃ (MW: 405.4).
- Key Differences :
- Position 6: Fluoro vs. ethyl.
- Position 3: 4-Methoxybenzoyl vs. oxadiazole.
- Implications :
Structural and Electronic Analysis
Role of the Oxadiazole Ring
The 1,2,4-oxadiazole in the target compound contributes to:
Substituent Effects on Lipophilicity
Crystallographic and Computational Insights
- SHELX () and ORTEP () analyses confirm the planar geometry of the quinolin-4-one core, critical for stacking interactions.
- Density-functional theory (DFT) () predicts the oxadiazole’s electron-withdrawing nature stabilizes the molecule’s LUMO, enhancing reactivity in charge-transfer interactions .
Méthodes De Préparation
Gould-Jacobs Cyclization
-
Reaction Setup :
-
2-Ethylaniline is condensed with diethyl ethoxymethylenemalonate in ethanol under reflux to form the ethoxymethylene malonate intermediate.
-
Cyclization is induced by heating in a high-boiling solvent such as diphenyl ether or DMF, yielding 6-ethyl-1,4-dihydroquinolin-4-one.
-
-
Optimization :
Introduction of the (4-Fluorophenyl)Methyl Group
The N1 position is functionalized via alkylation using 4-fluorobenzyl bromide.
Alkylation Protocol
-
Base Selection :
-
Work-Up :
Synthesis of the 3-(4-Methylphenyl)-1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is constructed via cyclocondensation of a nitrile with a hydroxylamine derivative or through hydrazide intermediates.
Hydrazide-Mediated Cyclization
-
Step 1: Hydrazide Formation :
-
Step 2: Oxadiazole Formation :
-
The hydrazide reacts with trichloroacetonitrile in the presence of phosphorus oxychloride (POCl₃) to form 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine.
-
Alternative method: Reaction with carbon disulfide under basic conditions generates the oxadiazole-2-thione, which is desulfurized to the final oxadiazole.
-
Coupling of the Oxadiazole to the Quinolin-4-One Core
The oxadiazole fragment is introduced at position 3 of the quinolin-4-one via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
Nucleophilic Aromatic Substitution
For electron-deficient quinolin-4-ones, direct displacement of a halogen at position 3 with an oxadiazole anion is feasible.
Integrated Synthetic Route
A representative multi-step synthesis is summarized below:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Gould-Jacobs cyclization | 2-Ethylaniline, diethyl ethoxymethylenemalonate | 80% |
| 2 | N1 alkylation | 4-Fluorobenzyl bromide, NaH, DMF | 85% |
| 3 | Oxadiazole synthesis | 4-Methylbenzohydrazide, POCl₃, toluene | 75% |
| 4 | Suzuki coupling | Pd(PPh₃)₄, DME/H₂O, Na₂CO₃ | 65% |
Challenges and Optimization Considerations
-
Regioselectivity : Ensuring substitution at position 3 requires careful control of directing groups or protection/deprotection strategies.
-
Oxadiazole Stability : The oxadiazole ring is sensitive to strong acids and bases; mild conditions are essential during coupling steps.
-
Purification : The final compound’s hydrophobicity necessitates reverse-phase chromatography or gradient recrystallization .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically improved?
- Methodology :
- Begin with constructing the dihydroquinoline core via cyclocondensation of substituted anilines with β-ketoesters under acidic conditions. Introduce the oxadiazole ring via a Huisgen cycloaddition between nitrile oxides and substituted amidoximes .
- Optimize yields by varying solvents (e.g., DMSO for polar intermediates, dichloromethane for non-polar steps) and catalysts (e.g., Pd/C for hydrogenation) .
- Monitor reaction progress using TLC and HPLC, adjusting temperature (60–120°C) and reaction time (12–48 hours) based on intermediate stability .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., fluorophenyl methyl group at C1, oxadiazole at C3) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers .
Q. How can initial bioactivity screening against cancer cell lines be designed?
- Methodology :
- Use MTT assays on MCF-7 (breast) and PC3 (prostate) cancer cells, with cisplatin as a positive control.
- Test concentrations from 1–50 µM, incubating for 48–72 hours. Calculate IC values using nonlinear regression (Table 1) .
- Mechanistic Follow-Up : Perform flow cytometry to detect apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodology :
- Meta-Analysis : Compare IC values under standardized conditions (e.g., cell passage number, serum concentration). Address outliers via dose-response revalidation .
- Solubility Adjustments : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity. Validate with alternative solvents (e.g., PEG-400) .
- Target Profiling : Perform kinase inhibition assays (e.g., EGFR, VEGFR) to identify off-target effects that may explain variability .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., DNA topoisomerase II) using AMBER force fields. Analyze binding free energies (MM-PBSA) .
Q. How can crystallography validate synthetic routes and resolve structural ambiguities?
- Methodology :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ethanol/water). Solve structures using SHELX (SHELXT for solution, SHELXL for refinement) .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm regiochemistry (e.g., oxadiazole vs. triazole ring formation) .
Key Considerations for Experimental Design
- Reproducibility : Use randomized block designs for bioassays, with ≥3 replicates per condition .
- Theoretical Frameworks : Link mechanistic studies to established pathways (e.g., p53 activation for apoptosis) to guide hypothesis testing .
- Data Contradictions : Cross-validate anomalous results using orthogonal methods (e.g., Western blotting for protein expression if cytotoxicity is disputed) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
